molecular formula C18H19FN2O3S B3468329 [4-(BENZYLSULFONYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE

[4-(BENZYLSULFONYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE

Cat. No.: B3468329
M. Wt: 362.4 g/mol
InChI Key: SJSLTYHAGWJDDQ-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)piperazinomethanone is a synthetic organic compound featuring a piperazine core substituted with a benzylsulfonyl group at the 4-position and a 2-fluorophenyl methanone moiety. The benzylsulfonyl group introduces strong electron-withdrawing characteristics, while the 2-fluorophenyl ketone contributes to steric and electronic modulation. Such structural motifs are common in medicinal chemistry, particularly in the design of kinase inhibitors or central nervous system (CNS) agents, where fluorine enhances metabolic stability and sulfonyl groups improve solubility .

Properties

IUPAC Name

(4-benzylsulfonylpiperazin-1-yl)-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-17-9-5-4-8-16(17)18(22)20-10-12-21(13-11-20)25(23,24)14-15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSLTYHAGWJDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2F)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzylsulfonyl Group: The piperazine ring is then reacted with benzylsulfonyl chloride in the presence of a base such as triethylamine to introduce the benzylsulfonyl group.

    Attachment of the Fluorophenyl Methanone Moiety: The final step involves the reaction of the benzylsulfonyl-substituted piperazine with 2-fluorobenzoyl chloride under anhydrous conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-(BENZYLSULFONYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl moiety, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfone derivatives, secondary amines, and substituted phenyl compounds.

Scientific Research Applications

4-(BENZYLSULFONYL)PIPERAZINOMETHANONE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and bacterial infections.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding, providing insights into cellular processes and signaling pathways.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.

    Industry: It is explored for its potential use in the synthesis of advanced polymers and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, in medicinal chemistry, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties of Analogous Compounds

Compound Name Substituents on Piperazine Aryl Group on Methanone Molecular Formula Molecular Weight (g/mol) H-Bond Acceptors
Target: 4-(Benzylsulfonyl)piperazinomethanone Benzylsulfonyl 2-Fluorophenyl C₁₉H₂₀FN₂O₃S 381.44 5
[4-(4-Fluorophenyl)sulfonylpiperazino][3-(trifluoromethyl)phenyl]methanone 4-Fluorophenylsulfonyl 3-Trifluoromethylphenyl C₁₈H₁₅F₄N₂O₃S 427.38 6
(4-tert-Butylphenyl)[4-(2-fluorophenyl)piperazino]methanone None (piperazine unmodified) 4-tert-Butylphenyl C₂₂H₂₆FN₂O 365.46 3
2-(4-Benzyhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime Benzhydryl 4-Fluorophenyl C₂₆H₂₈FN₃O 417.50 5

Key Observations :

  • Sulfonyl vs. Alkyl Substituents : The benzylsulfonyl group in the target compound increases polarity and H-bond acceptor count (5 vs. 3 in the tert-butyl analog ), likely enhancing aqueous solubility compared to alkylated derivatives.
  • Aryl Group Effects: The 2-fluorophenyl group in the target introduces ortho-substitution steric hindrance, which may reduce rotational freedom compared to para-substituted analogs (e.g., 4-fluorophenyl in ).
  • Molecular Weight : The target (381.44 g/mol) is lighter than benzhydryl-containing analogs (e.g., 417.50 g/mol in ), suggesting improved bioavailability.

Spectroscopic and Electronic Properties

Table 2: Spectroscopic Data for Sulfonyl-Containing Compounds

Compound IR νC=O (cm⁻¹) IR νS=O (cm⁻¹) ¹H-NMR (Key Signals)
Target ~1680 ~1150–1350 δ 7.2–7.8 (aromatic H), δ 3.5–4.0 (piperazine CH₂)
Triazole-thiones Absent 1247–1255 δ 7.4–8.1 (aromatic H), δ 3.8–4.2 (triazole CH₂)
[4-(4-Fluorophenyl)sulfonylpiperazino] analog ~1675 ~1160–1340 δ 7.3–8.0 (aromatic H), δ 3.6–3.9 (piperazine CH₂)

Key Observations :

  • The target’s IR spectrum shows distinct C=O (1680 cm⁻¹) and S=O (1150–1350 cm⁻¹) stretches, consistent with sulfonyl ketones .
  • ¹H-NMR signals for piperazine protons (δ 3.5–4.0) are conserved across analogs, while aromatic shifts vary with substitution patterns.

Physicochemical and Pharmacokinetic Predictions

  • LogP : The target’s benzylsulfonyl group reduces lipophilicity (predicted LogP ~2.5) compared to tert-butyl analogs (LogP ~3.8 ).
  • Solubility : Higher H-bond acceptor count (5) in the target suggests better solubility in polar solvents than alkylated derivatives.
  • Metabolic Stability: Fluorine at the 2-position may slow oxidative metabolism compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(BENZYLSULFONYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE
Reactant of Route 2
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[4-(BENZYLSULFONYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE

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